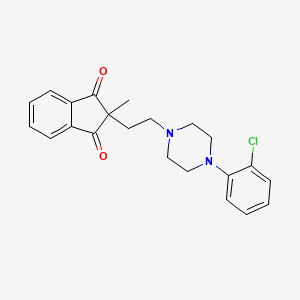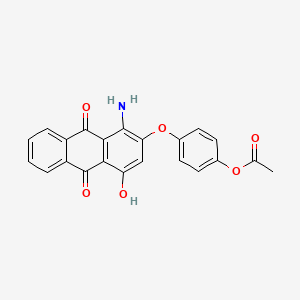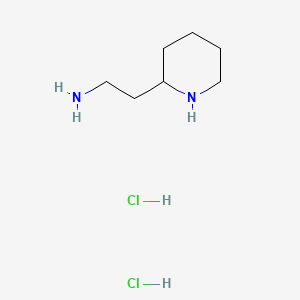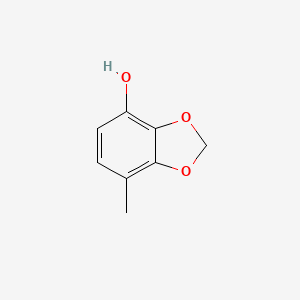
L-Cysteine hydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine hydantoin is a derivative of L-cysteine, an amino acid containing sulfur This compound is part of the hydantoin family, which is characterized by a five-membered ring structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Cysteine hydantoin can be synthesized through several methods. One common approach involves the reaction of L-cysteine with potassium cyanate under basic conditions to form the ureido intermediate, which then cyclizes to produce this compound . Another method involves the use of amino acid methyl esters and potassium cyanate in a planetary ball-mill, which is an eco-friendly mechanochemical approach .
Industrial Production Methods
Industrial production of this compound often employs the Bucherer-Bergs reaction, which involves the condensation of amino acids with cyanates and isocyanates . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine hydantoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break disulfide bonds, converting this compound back to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted hydantoins depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Cysteine hydantoin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Plays a role in studying protein folding and stability due to its ability to form disulfide bonds.
Mecanismo De Acción
The mechanism of action of L-Cysteine hydantoin involves its ability to form and break disulfide bonds, which are essential in maintaining protein structure and function. At higher concentrations, it inhibits RNA synthesis, while at lower concentrations, it interferes with viral morphogenesis . This dual mechanism makes it a valuable compound in antiviral research.
Comparación Con Compuestos Similares
L-Cysteine hydantoin can be compared with other hydantoin derivatives such as:
Phenytoin: An anticonvulsant used in the treatment of epilepsy.
Ethotoin: Another anticonvulsant with similar properties to phenytoin.
Dantrolene: A muscle relaxant used to treat malignant hyperthermia.
Uniqueness
This compound stands out due to its sulfur-containing structure, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring redox activity and disulfide bond formation.
Propiedades
Fórmula molecular |
C4H6N2O2S |
|---|---|
Peso molecular |
146.17 g/mol |
Nombre IUPAC |
(5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C4H6N2O2S/c7-3-2(1-9)5-4(8)6-3/h2,9H,1H2,(H2,5,6,7,8)/t2-/m0/s1 |
Clave InChI |
OTZNOKBPJBCNJO-REOHCLBHSA-N |
SMILES isomérico |
C([C@H]1C(=O)NC(=O)N1)S |
SMILES canónico |
C(C1C(=O)NC(=O)N1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one](/img/structure/B13814583.png)


![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)



![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)

![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)


